molecular formula C9H15BrCl2N2S B1480632 1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine dihydrochloride CAS No. 2098126-92-0

1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine dihydrochloride

Cat. No.: B1480632
CAS No.: 2098126-92-0
M. Wt: 334.1 g/mol
InChI Key: DZQZVPWBVIUDBR-UHFFFAOYSA-N
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Description

1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine dihydrochloride is a chemical compound with a molecular formula of C9H13BrN2S·2HCl It is a derivative of pyrrolidine and thiophene, featuring a bromine atom at the 5-position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine dihydrochloride typically involves the following steps:

    Bromination of Thiophene: The starting material, thiophene, is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Formation of the Intermediate: The brominated thiophene is then reacted with a suitable amine, such as methylamine, under controlled conditions to form the intermediate compound.

    Cyclization: The intermediate is subjected to cyclization with pyrrolidine to form the final product, 1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine.

    Formation of Dihydrochloride Salt: The free base is converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine dihydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophene derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are used.

Major Products Formed

    Substitution: Formation of various substituted thiophene derivatives.

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of dihydrothiophene derivatives.

    Coupling: Formation of biaryl or aryl-vinyl compounds.

Scientific Research Applications

1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical

Properties

IUPAC Name

1-[(5-bromothiophen-2-yl)methyl]pyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2S.2ClH/c10-9-2-1-8(13-9)6-12-4-3-7(11)5-12;;/h1-2,7H,3-6,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQZVPWBVIUDBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CC=C(S2)Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrCl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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